N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide
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Overview
Description
N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide is a complex organic compound with the molecular formula C24H18FN3O3 and a molecular weight of 415.424. This compound is characterized by its unique structure, which includes a cyano group, a phenylprop-2-enoyl moiety, and a fluorophenylmethoxybenzohydrazide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent under controlled conditions.
Introduction of the phenylprop-2-enoyl moiety: This step involves the use of a phenylprop-2-enoyl chloride or a similar reagent, which reacts with the intermediate compound to form the desired moiety.
Attachment of the fluorophenylmethoxybenzohydrazide group: This final step involves the reaction of the intermediate compound with a fluorophenylmethoxybenzohydrazide derivative under specific conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide can be compared with other similar compounds, such as:
N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-chlorophenyl)methoxy]benzohydrazide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-bromophenyl)methoxy]benzohydrazide: This compound has a bromine atom instead of a fluorine atom.
N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-methylphenyl)methoxy]benzohydrazide: This compound has a methyl group instead of a fluorine atom.
These similar compounds highlight the uniqueness of N’-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide, particularly in terms of its fluorine substitution, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3/c25-20-12-10-18(11-13-20)16-31-22-9-5-4-8-21(22)24(30)28-27-23(29)19(15-26)14-17-6-2-1-3-7-17/h1-14H,16H2,(H,27,29)(H,28,30)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICWXIJQVUQGDH-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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